Nonoxynol-9 iodine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

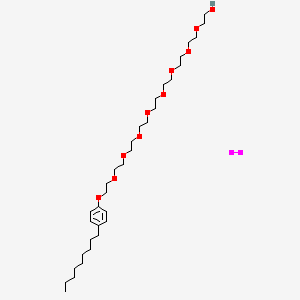

Nonoxynol-9 iodine is a polymer.

Scientific Research Applications

Synthesis and Bioavailability Studies

Nonoxynol-9 iodine derivatives have been synthesized to explore their bioavailability in biological systems. A study compared the absorption and distribution of iodinated derivatives of nonoxynol-9 in rats, using mono-iodinated nonoxynol-9 and its radiolabeled variant incorporating iodide-125. This research found substantial levels of radioactive markers in the reproductive system, indicating similar bioavailability for both iodinated and non-iodinated forms of nonoxynol-9 (Fowler et al., 2002).

Pharmacokinetic Studies

Pharmacokinetic profiles of nonoxynol-9, including its iodine derivatives, have been a subject of study due to their widespread use as over-the-counter contraceptives. A notable advancement in this area is the development and validation of a rapid, selective, and sensitive method for detecting nonoxynol-9 in plasma and simulated vaginal fluid, using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method facilitated a detailed pharmacokinetic study in rabbits following vaginal administration, providing insights into the compound's absorption and elimination rates (Chhonker et al., 2014).

Biofortification and Plant Growth

Beyond its applications in medical and pharmaceutical research, iodine, including iodine derivatives, has been explored for its potential in agricultural practices. Studies on biofortification with iodine have shown its ability to promote growth, environmental adaptation, and stress tolerance in crops. This research presents a comprehensive overview of the application of iodine in agriculture, considering different environmental conditions, farming systems, and iodine concentrations. The findings suggest that iodine can enhance plant growth and resilience to stress, although the exact mechanisms and optimal application methods require further investigation (Medrano-Macías et al., 2016).

Environmental and Hydrological Studies

Iodine's role in environmental protection and studies related to hydrologic processes has garnered attention due to its complex biogeochemical cycling. Research into the sorption and transport of iodine species in sediments from various sites, such as the Savannah River and Hanford Sites, has provided valuable insights into the environmental behavior of iodine. This work highlighted the complex interconversion and sorption behaviors of iodine species in different sediment types, offering quantitative estimates of key parameters relevant for environmental risk assessment at these locations (Hu et al., 2005).

properties

CAS RN |

94349-40-3 |

|---|---|

Product Name |

Nonoxynol-9 iodine |

Molecular Formula |

C33H60I2O10 |

Molecular Weight |

870.6 g/mol |

IUPAC Name |

molecular iodine;2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C33H60O10.I2/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34;1-2/h10-13,34H,2-9,14-31H2,1H3; |

InChI Key |

JZRWBNHLJVOEAT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO.II |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO.II |

Other CAS RN |

94349-40-3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B1227517.png)

![8-(4-Hydroxy-3-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B1227528.png)

![7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)

![1-(2-Methylprop-2-enyl)-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227534.png)

![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)